![molecular formula C16H22N2O3S B5220890 1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5220890.png)
1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone, also known as PPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPS is a small molecule that belongs to the class of sulfonamide compounds. It has a molecular weight of 355.48 g/mol and a chemical formula of C19H24N2O3S.
Mechanism of Action
The exact mechanism of action of 1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone is not fully understood. However, it has been proposed that 1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. By inhibiting the activity of topoisomerase II, 1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the migration and invasion of cancer cells, and suppress the growth of blood vessels that supply nutrients to tumors (angiogenesis). 1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone has also been shown to modulate the activity of various signaling pathways involved in cancer cell proliferation and survival.
Advantages and Limitations for Lab Experiments
1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone has several advantages as a research tool. It is a small molecule that can be easily synthesized and purified. It has also been shown to exhibit potent antitumor activity against various cancer cell lines, making it a valuable tool for studying cancer biology. However, 1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone also has some limitations. Its mechanism of action is not fully understood, and its toxicity profile has not been extensively studied.
Future Directions
There are several potential future directions for research on 1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone. One area of interest is the development of 1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone-based drugs for the treatment of cancer and other diseases. Another area of interest is the elucidation of the exact mechanism of action of 1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone, which could lead to the discovery of new targets for cancer therapy. Additionally, further studies are needed to determine the toxicity profile of 1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone and its potential side effects.
Synthesis Methods
1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone can be synthesized using various methods. The most common method involves the reaction of 4-(4-chlorobutylsulfonyl)aniline with piperidine in the presence of a base catalyst. This reaction leads to the formation of 1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone as a white crystalline solid. The purity of the synthesized 1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone can be improved using different purification techniques such as recrystallization or column chromatography.
Scientific Research Applications
1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone has been extensively studied for its potential applications in various fields of scientific research. One of its major applications is in the field of medicinal chemistry. 1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
properties
IUPAC Name |
1-(4-piperidin-1-ylsulfonylphenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16-6-2-5-13-18(16)14-7-9-15(10-8-14)22(20,21)17-11-3-1-4-12-17/h7-10H,1-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZINUPLPEQUFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Piperidin-1-ylsulfonylphenyl)piperidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5220810.png)
![N,N'-[2-(1,3-benzothiazol-2-ylthio)-1,4-phenylene]bis(4-methylbenzenesulfonamide)](/img/structure/B5220831.png)
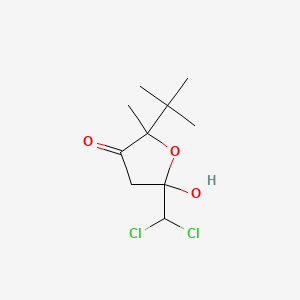
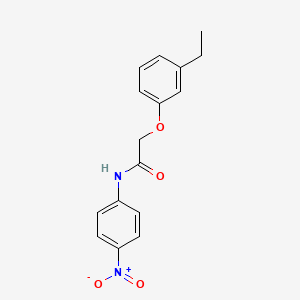
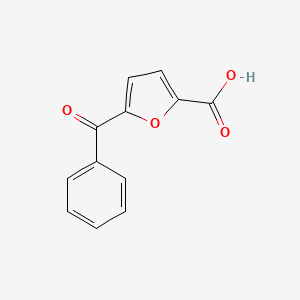
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5220855.png)
![1-(4-ethoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220861.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5220865.png)
![8-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5220873.png)
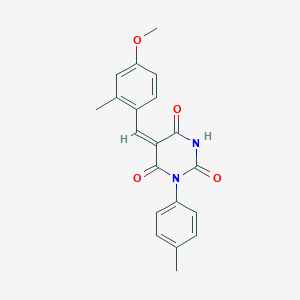
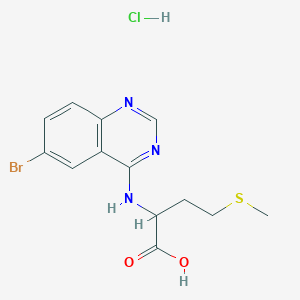
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5220896.png)
![2-mercapto-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile - 4-methylmorpholine (1:1)](/img/structure/B5220903.png)
![N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide](/img/structure/B5220909.png)